

Introduction: A Versatile Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Dibromo-3-methoxyphenylboronic acid
Cat. No.:	B1418386

[Get Quote](#)

2,6-Dibromo-3-methoxyphenylboronic acid is a specialized organoboron compound. Its utility stems from the boronic acid functional group, which is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[3] The strategic placement of two bromine atoms and a methoxy group on the phenyl ring offers multiple points for further functionalization, making it an attractive intermediate for constructing complex molecular architectures. The ortho-dibromo substitution pattern, in particular, can be exploited for sequential or selective cross-coupling reactions, providing a pathway to sterically hindered biaryl compounds and other intricate structures often pursued in pharmaceutical and materials science research.^[4] Understanding the fundamental physical properties of this reagent is paramount for its effective and safe utilization in the laboratory.

Core Physicochemical Properties

The essential physical and chemical identifiers for **2,6-Dibromo-3-methoxyphenylboronic acid** are summarized below. This data is critical for reaction planning, stoichiometric calculations, and safety assessments.

Property	Value	Source(s)
CAS Number	850567-93-0	[1] [2]
Molecular Formula	C ₇ H ₇ BBr ₂ O ₃	[1] [2]
Molecular Weight	309.75 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder (typical for arylboronic acids)	Inferred from related compounds
Melting Point	106-110 °C	[5]
Boiling Point	No data available	[6]
Solubility	Slightly soluble in DMSO and Methanol. Generally insoluble in nonpolar solvents like hexane.	Inferred from related compounds [7]
LogP	0.90000	[5]

Anticipated Spectral Characterization

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key features in standard analytical techniques.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid. The two aromatic protons will appear as doublets due to coupling with each other. The methoxy group will be a sharp singlet around 3.8-4.0 ppm. The boronic acid protons are often broad and may exchange with water, appearing over a wide chemical shift range.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The carbon atoms attached to the bromine atoms will be shifted downfield. The carbon attached to the boronic acid group will also have a characteristic chemical shift. The methoxy carbon will appear as a sharp signal around 55-60 ppm.

- IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, broad O-H stretch from the boronic acid group (around $3200\text{-}3500\text{ cm}^{-1}$). Aromatic C-H stretching will be observed just above 3000 cm^{-1} . Strong C=C stretching bands for the aromatic ring will appear in the $1400\text{-}1600\text{ cm}^{-1}$ region. A prominent B-O stretching band is expected around 1350 cm^{-1} .

Stability and Storage Recommendations

The stability of boronic acids is a critical consideration for ensuring their reactivity and purity over time.

- Dehydration: Like many boronic acids, **2,6-Dibromo-3-methoxyphenylboronic acid** can undergo reversible dehydration upon heating or under vacuum to form a cyclic trimeric anhydride known as a boroxine. This process can affect the accuracy of weighing and stoichiometry in reactions. The presence of varying amounts of anhydride is a common characteristic of solid boronic acids.
- Storage Conditions: Conflicting storage temperatures of -20°C and $2\text{-}8^{\circ}\text{C}$ are reported by various suppliers.^{[1][2]} For long-term storage to ensure maximum stability and prevent degradation, it is recommended to store the compound at -20°C .^[1] For routine laboratory use over shorter periods, storage in a refrigerator at $2\text{-}8^{\circ}\text{C}$ is acceptable.^[2] The container should be tightly sealed and kept in a dry, dark place to protect it from moisture and light.

Handling and Safety Precautions

Boronic acids are generally considered irritants. Adherence to standard laboratory safety protocols is essential.

- Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.^{[8][9]}
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.^{[10][11]} When handling the powder, a dust mask or respirator (such as an N95) should be used to avoid inhalation.
- Handling Workflow: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.^{[11][12]} Avoid creating dust. After handling, wash

hands thoroughly.

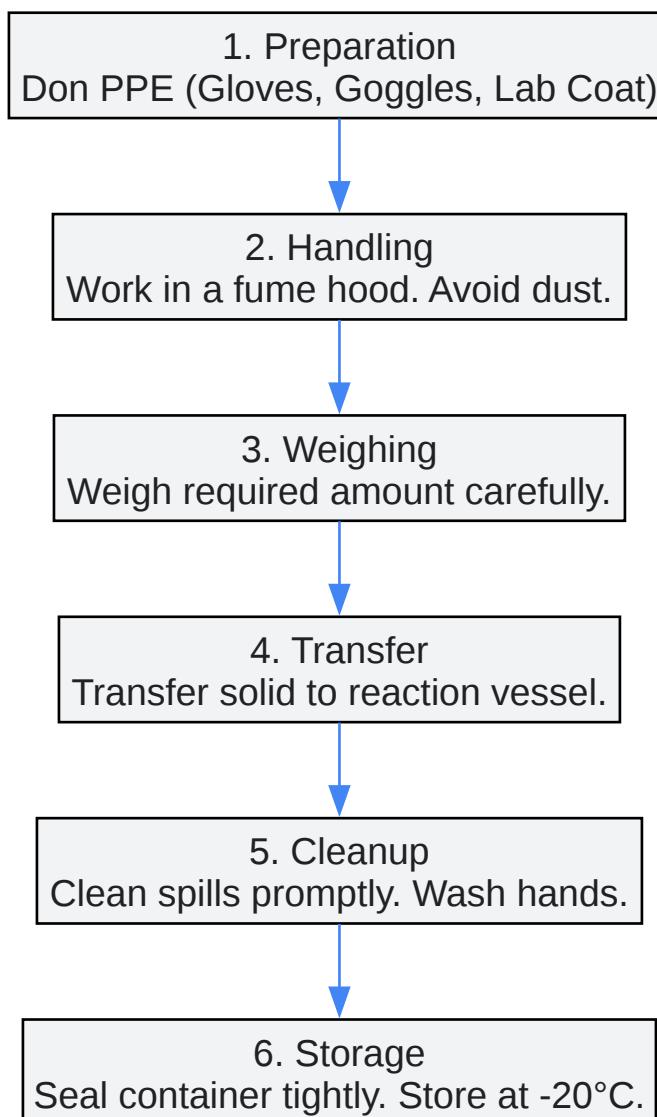


Diagram 1: Safe Handling Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for the safe handling of **2,6-Dibromo-3-methoxyphenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The primary application of **2,6-Dibromo-3-methoxyphenylboronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond

between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

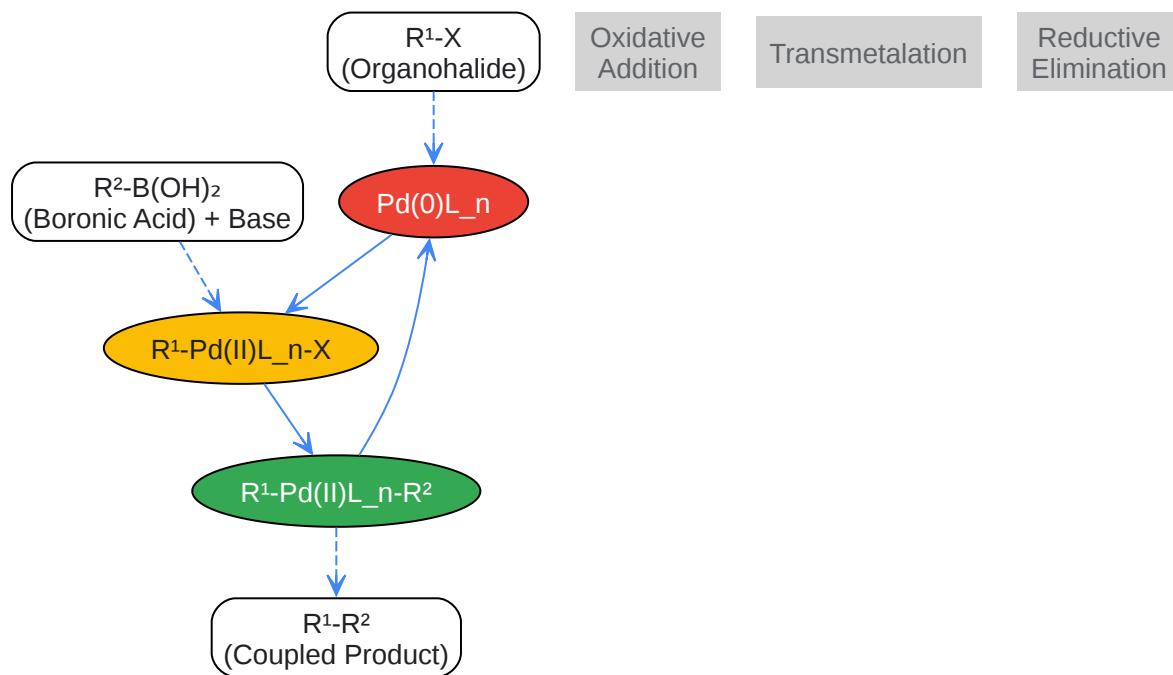


Diagram 2: Suzuki-Miyaura Catalytic Cycle

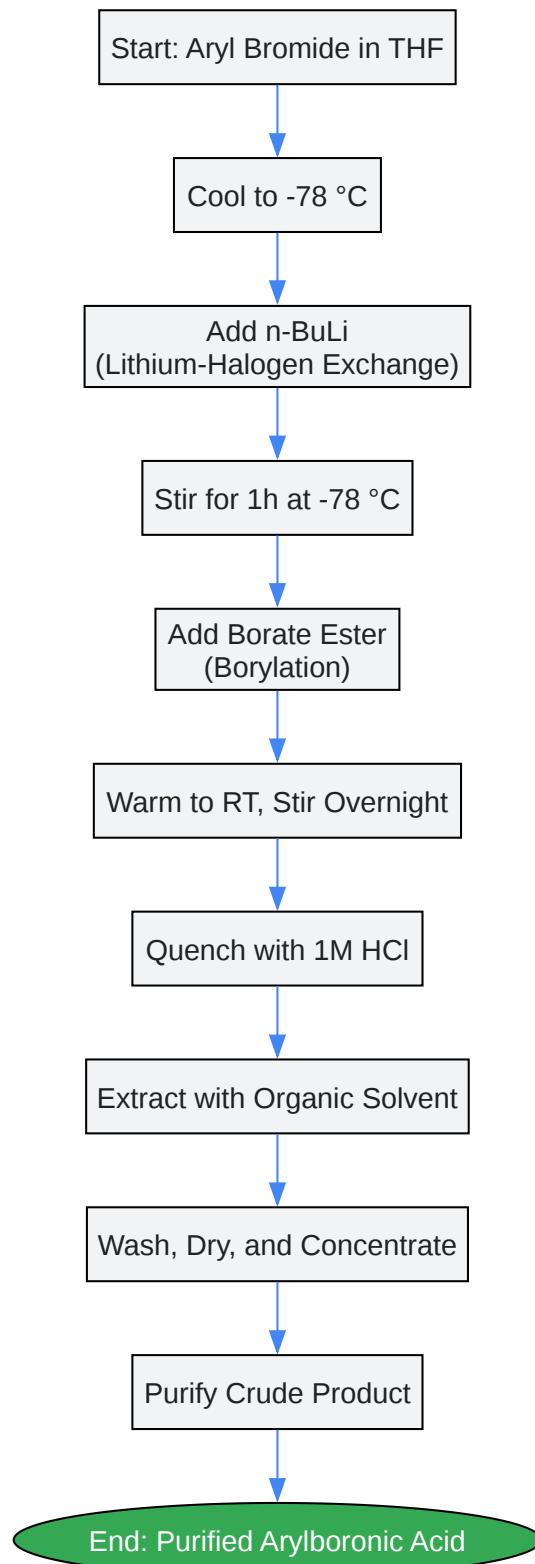


Diagram 3: General Arylboronic Acid Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. globalchemmall.com [globalchemmall.com]
- 6. 1109791-90-3|(3-Bromo-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 8. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Methoxyphenylboronic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block for Complex Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1418386#2-6-dibromo-3-methoxyphenylboronic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com